N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
Starting Materials: The furan-thiophene intermediate and 4-(trifluoromethoxy)benzene-1-sulfonyl chloride.
Reaction: Nucleophilic substitution reaction to attach the benzene ring to the intermediate.
Conditions: Base (e.g., triethylamine) and solvent (e.g., dichloromethane).
Final Product Formation
Starting Materials: The intermediate from the previous step.
Reaction: Sulfonamide formation by reacting with an appropriate amine.
Conditions: Mild heating and solvent (e.g., ethanol).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for scalability, including:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Automated Synthesis: For precise control over reaction conditions and reproducibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible synthetic route includes:
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Formation of the Furan-Thiophene Intermediate
Starting Materials: Furan-2-carbaldehyde and thiophene-2-carbaldehyde.
Reaction: A cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to link the furan and thiophene rings.
Conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene) under an inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents.
Products: Oxidized derivatives of the furan and thiophene rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert solvents like tetrahydrofuran.
Products: Reduced forms of the sulfonamide group.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives on the benzene ring or heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol, tetrahydrofuran.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may serve as a ligand in catalytic processes.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Drug Development: The sulfonamide group is known for its antibacterial properties, suggesting potential as a pharmaceutical agent.
Biological Probes: Used in studying enzyme interactions and cellular pathways.
Industry
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide exerts its effects depends on its application:
Biological Systems: It may inhibit enzyme activity by binding to the active site, disrupting normal cellular processes.
Catalysis: Acts as a ligand, facilitating the formation of active catalytic complexes.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(furan-2-yl)phenyl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide: Lacks the thiophene ring, potentially altering its reactivity and applications.
N-{[4-(thiophen-2-yl)phenyl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide: Lacks the furan ring, which may affect its electronic properties.
Uniqueness
Structural Complexity: The combination of furan, thiophene, and benzene rings with a trifluoromethoxy group and sulfonamide makes it unique.
Versatility: Its structure allows for diverse chemical modifications and applications across various fields.
This detailed overview provides a comprehensive understanding of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4S2/c17-16(18,19)24-12-3-5-14(6-4-12)26(21,22)20-9-13-8-11(10-25-13)15-2-1-7-23-15/h1-8,10,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDSVBHQMWCYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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